Tribufos

Description

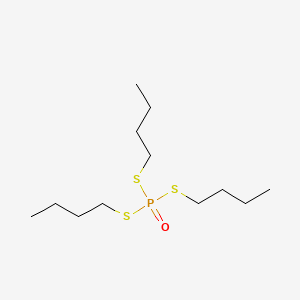

Structure

3D Structure

Properties

IUPAC Name |

1-bis(butylsulfanyl)phosphorylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OPS3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKXUAHZSKEQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSP(=O)(SCCCC)SCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OPS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024174 | |

| Record name | Tribufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

S,s,s-tributyltrithiophosphate is a colorless to pale yellow liquid with mercaptan-like odor. Insoluble in water. Used as a growth regulator., Liquid, Colorless to pale yellow liquid; [Merck Index] | |

| Record name | S,S,S-TRIBUTYLTRITHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorotrithioic acid, S,S,S-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C at 750 mm Hg | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols. Completely miscible in dichloromethane, n-hexane, 2-propanol, and toluene., In water, 2.3 mg/L at 20 °C | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.057 at 20 °C | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000053 [mmHg], 5.3X10-6 mm Hg at 25 °C | |

| Record name | Tribufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

78-48-8 | |

| Record name | S,S,S-TRIBUTYLTRITHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribufos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribufos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorotrithioic acid, S,S,S-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S,S-tributylphosphorotrithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53075G8GRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Below -25 °C | |

| Record name | TRIBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tribufos: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, a colorless to pale yellow liquid with a characteristic skunk-like or mercaptan-like odor, is an organophosphate compound primarily used as a defoliant for cotton plants to facilitate mechanical harvesting.[1] Its systematic name is S,S,S-Tributyl phosphorotrithioate. This technical guide provides an in-depth overview of the chemical and physical properties of Tribufos, its molecular structure, and relevant experimental methodologies for its analysis.

Chemical and Physical Properties

The following table summarizes the key quantitative chemical and physical properties of Tribufos.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇OPS₃ | [1] |

| Molecular Weight | 314.5 g/mol | [1] |

| CAS Number | 78-48-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Skunk-like or mercaptan-like | [1] |

| Melting Point | < -25 °C | [1] |

| Boiling Point | 150 °C at 0.3 mmHg | [3] |

| Density | 1.057 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 1.7 x 10⁻⁶ mm Hg at 20 °C | [4] |

| Water Solubility | 2.3 mg/L at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols.[2] Miscible with dichloromethane (B109758), n-hexane, 2-propanol, and toluene.[1] | [1][2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.7 | [1] |

| Henry's Law Constant | 2.94 x 10⁻⁷ atm-m³/mol at 25 °C | [1] |

Chemical Structure

The chemical structure of Tribufos consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three thiabutyl groups.

Caption: 2D Chemical Structure of Tribufos (S,S,S-Tributyl phosphorotrithioate).

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of Tribufos are crucial for regulatory and research purposes. Below are generalized methodologies based on standard analytical techniques.

Determination of Tribufos Concentration by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantitative analysis of Tribufos in various matrices, such as environmental samples or biological tissues.

1. Sample Preparation:

-

Extraction: The extraction solvent will depend on the matrix. For water samples, liquid-liquid extraction with a nonpolar solvent like dichloromethane or hexane (B92381) is common. For solid samples (e.g., soil, tissue), techniques like Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., acetone/hexane) can be used.

-

Cleanup: The crude extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with materials like silica (B1680970) gel or Florisil.

-

Concentration and Solvent Exchange: The cleaned-up extract is typically concentrated under a gentle stream of nitrogen and the solvent is exchanged to one suitable for GC-MS analysis (e.g., hexane or isooctane).

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms, is typically employed.

-

Injector: A split/splitless injector is commonly used. For trace analysis, a large volume injection technique may be employed.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

-

Quantification: A calibration curve is generated using standard solutions of Tribufos of known concentrations. The concentration of Tribufos in the sample is determined by comparing its peak area to the calibration curve.

References

An In-depth Technical Guide to the Synthesis of S,S,S-tributyl phosphorotrithioate (DEF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S,S-tributyl phosphorotrithioate, a compound also known as tribufos or DEF, is an organophosphate of significant interest due to its application as a cotton defoliant. Understanding its synthesis is crucial for researchers in agrochemistry and environmental science. This technical guide provides a detailed overview of the primary synthesis pathway for S,S,S-tributyl phosphorotrithioate, including experimental protocols derived from key patents, a summary of its physicochemical properties, and a visualization of its synthesis and biological mechanism of action.

Core Synthesis Pathway

The most documented and commercially relevant synthesis of S,S,S-tributyl phosphorotrithioate is a two-step process. The first step involves the formation of an intermediate, S,S,S-tributyl trithiophosphite, through the reaction of n-butyl mercaptan with phosphorus trichloride (B1173362). The subsequent step is the oxidation of this intermediate to yield the final product, S,S,S-tributyl phosphorotrithioate.

Step 1: Synthesis of S,S,S-Tributyl trithiophosphite

The initial step of the synthesis involves the reaction of n-butyl mercaptan with phosphorus trichloride. This reaction results in the formation of S,S,S-tributyl trithiophosphite and hydrogen chloride as a byproduct. To drive the reaction to completion and to neutralize the acidic byproduct, a base is often employed.

Step 2: Oxidation to S,S,S-Tributyl phosphorotrithioate

The intermediate, S,S,S-tributyl trithiophosphite, is then oxidized to form the final product, S,S,S-tributyl phosphorotrithioate. This oxidation can be achieved using various oxidizing agents, with air or oxygen being commonly cited in the literature.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature, providing a foundational understanding of the synthesis process.

Synthesis of S,S,S-Tributyl trithiophosphite

Materials:

-

n-Butyl mercaptan

-

Phosphorus trichloride

-

Pyridine (B92270) (or other suitable base)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a stirred solution of n-butyl mercaptan in an anhydrous solvent, phosphorus trichloride is added dropwise under an inert atmosphere (e.g., nitrogen). The molar ratio of n-butyl mercaptan to phosphorus trichloride is typically maintained between 3:1 and 3.3:1.

-

The reaction mixture is maintained at a controlled temperature, often starting at a low temperature (e.g., 0-10 °C) during the addition of phosphorus trichloride and then gradually warmed to facilitate the reaction.

-

After the addition of phosphorus trichloride is complete, a base such as pyridine is added to the reaction mixture to neutralize the hydrogen chloride formed.

-

The reaction is monitored until it is 85-95% complete. The progress of the reaction can be followed by monitoring the evolution of hydrogen chloride gas.

-

Upon completion, the reaction mixture containing the crude S,S,S-tributyl trithiophosphite is typically used directly in the next step without extensive purification.

Oxidation to S,S,S-Tributyl phosphorotrithioate

Materials:

-

Crude S,S,S-tributyl trithiophosphite from the previous step

-

Oxidizing agent (e.g., air, oxygen)

Procedure:

-

The crude S,S,S-tributyl trithiophosphite is subjected to oxidation. This can be achieved by bubbling air or oxygen through the reaction mixture.

-

The oxidation is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

-

The reaction is continued until the oxidation is complete. The endpoint can be determined by monitoring the disappearance of the starting material using appropriate analytical techniques (e.g., gas chromatography).

-

The final product, S,S,S-tributyl phosphorotrithioate, is then purified. Purification methods may include washing with water and/or aqueous base to remove any remaining acidic impurities, followed by distillation under reduced pressure.

Quantitative Data

The following table summarizes key quantitative data for S,S,S-tributyl phosphorotrithioate.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇OPS₃ | [1] |

| Molecular Weight | 314.51 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Skunk-like | [2] |

| Melting Point | < -25 °C | [2] |

| Boiling Point | 157-160 °C at 0.3 mmHg | |

| Density | 1.057 g/cm³ at 20 °C | |

| Purity (Technical Grade) | >95% | [3] |

| Solubility in Water | 2.5 mg/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, hexane | |

| Vapor Pressure | 1.4 x 10⁻⁶ mmHg at 25 °C |

Visualization of Pathways

Synthesis Pathway of S,S,S-tributyl phosphorotrithioate

Caption: Synthesis of S,S,S-tributyl phosphorotrithioate.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for S,S,S-tributyl phosphorotrithioate is the inhibition of the enzyme acetylcholinesterase (AChE).

References

The Journey of Tribufos in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tribufos, a member of the organophosphate family, is utilized in agriculture as a defoliant, primarily for cotton crops, to facilitate mechanical harvesting.[1][2] Its application, however, necessitates a thorough understanding of its subsequent environmental fate and transport to assess potential risks to ecosystems and human health. This technical guide provides an in-depth analysis of the environmental behavior of tribufos, compiling key quantitative data, outlining experimental methodologies, and visualizing its complex interactions within various environmental compartments.

Physicochemical Properties

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. Tribufos is a colorless to pale yellow liquid characterized by a strong, mercaptan-like odor.[3][4] Key properties influencing its environmental distribution are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 314.54 g/mol | [1] |

| Water Solubility | 2.3 mg/L at 20°C | [4] |

| Vapor Pressure | 5.3 x 10⁻⁶ mm Hg at 25°C | [4][5] |

| Henry's Law Constant | 2.94 x 10⁻⁷ atm-m³/mole at 25°C | [4][5] |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.7 | [4] |

| Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.7 - 4.10 | [4][5] |

Environmental Fate and Transport

The journey of tribufos in the environment is a multifaceted process involving degradation through various pathways and transport across different media.

Degradation

Tribufos is subject to degradation by abiotic and biotic processes, with microbial degradation being a primary route of dissipation in soil and water.[6][7]

Abiotic Degradation:

-

Hydrolysis: Tribufos is stable under acidic and neutral conditions.[1][6] However, under alkaline conditions (pH 9), it undergoes slow hydrolysis with a reported half-life of 124 days.[1][6] The major breakdown product of hydrolysis is desbutylthio tribufos.[1][6]

-

Photolysis: In the atmosphere, vapor-phase tribufos is degraded by reacting with photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.6 to 5 hours.[6][8] However, direct photolysis in water and soil appears to be a slow process.[1][6] One study showed no significant degradation when tribufos in a pH 5 aqueous solution was exposed to sunlight for 30 days.[1][6]

Biotic Degradation:

Microbial degradation is a significant pathway for the breakdown of tribufos in soil and aquatic environments.[6][7] The rate of biodegradation can vary considerably depending on soil type, temperature, and microbial population.

| Medium | Half-life (t₁/₂) | Conditions | Reference |

| Aerobic Soil | 9.8 - 173.3 days | Varies by soil type (California, Mississippi, Texas, Arkansas, Georgia cotton-growing soils) | [1] |

| 198 days | Aerobic soil metabolism | [6] | |

| 745 days | Sandy loam, dark, 25°C | [6] | |

| Anaerobic Soil | 389 days | Sandy loam | [8] |

| Water (pH 9) | 124 days | Alkaline conditions | [1][6] |

| Atmosphere | ~1.6 - 5 hours | Reaction with hydroxyl radicals | [6][8] |

Experimental Protocol: Aerobic Soil Metabolism Study A representative experimental protocol for determining the aerobic soil metabolism half-life of tribufos involves the following steps:

-

Soil Selection and Preparation: A sandy loam soil is chosen, characterized for its physical and chemical properties (e.g., texture, organic matter content, pH).[6] The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 75% of field capacity).

-

Application of Tribufos: ¹⁴C-labeled tribufos is applied to the soil samples at a known concentration (e.g., 7 ppm).[6]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 360 days).[6] Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling and Analysis: At regular intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent tribufos and its metabolites. The amount of ¹⁴CO₂ produced is also trapped and measured to assess mineralization.

-

Data Analysis: The concentration of tribufos over time is plotted, and the data are fitted to a first-order decay model to calculate the half-life (DT₅₀).

Transport

The movement of tribufos through the environment is influenced by its low water solubility, high affinity for organic matter, and moderate volatility.

-

Mobility in Soil: With high K_oc_ values ranging from 4,870 to 12,684, tribufos is expected to be immobile in soil, strongly adsorbing to soil particles.[6][8] This strong adsorption minimizes the potential for leaching into groundwater.[6][9] Field studies have confirmed a low potential for leaching, with tribufos remaining in the upper soil layers.[9]

| Soil Type | K_oc_ (L/kg) | Reference |

| Sandy Soil | 12,684 | [1][6] |

| Sandy Loam | 10,465 | [1][6] |

| Silt Loam | 4,870 | [1][6] |

| Clay Loam | 9,115 | [1][6] |

-

Volatilization: Although the Henry's Law constant suggests low volatility from water and soil surfaces, field studies indicate that volatilization can be a significant dissipation pathway, especially under warm and humid conditions typical of cotton-growing regions.[1][6] One study noted that dissipation half-times were significantly shorter in field studies where volatilization could occur compared to controlled laboratory studies.[6]

-

Runoff: Due to its application on agricultural fields, runoff from rainfall or irrigation can transport tribufos, adsorbed to soil particles, into surface water bodies.[9]

Bioaccumulation

Tribufos has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of this potential.

| Organism | BCF Value | Tissue | Reference |

| Bluegill Sunfish | 300 | Edible tissue | [1][6] |

| 730 | Whole-body | [1][6] | |

| 1,300 | Non-edible (viscera) | [1][6] | |

| Pinfish | 350 | Whole-body | [6][8] |

Following a depuration period, a significant portion of the accumulated tribufos residues can be eliminated from the organism.[1][6]

Experimental Protocol: Bioconcentration Study in Fish A typical bioconcentration study follows these general steps:

-

Test Organism: A species like the bluegill sunfish is selected. The fish are acclimated to laboratory conditions.

-

Exposure Phase: The fish are exposed to a constant, sublethal concentration of ¹⁴C-labeled tribufos in a flow-through aquatic system for a specific duration (e.g., 35 days).[1][6] Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the exposure phase, the fish are transferred to clean, tribufos-free water for a depuration period (e.g., 14 days).[1][6] Tissue samples are again collected periodically.

-

Analysis: The concentration of tribufos and its metabolites in water and fish tissues is determined by radiometric analysis.

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

Visualizing Environmental Fate and Transport

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the environmental fate and transport of tribufos.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Tribufos Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of tribufos, an organophosphate defoliant, in soil and water environments. It details the primary degradation products, the kinetics of transformation, and the experimental protocols used to assess its environmental fate.

Degradation Pathways and Products

Tribufos undergoes degradation in the environment through a combination of biotic and abiotic processes, primarily hydrolysis and oxidation. The rate and extent of degradation are influenced by environmental factors such as pH, temperature, microbial activity, and the presence of sunlight.

In Soil:

Under aerobic conditions, tribufos degradation in soil is primarily microbially mediated. The initial steps involve the oxidation of the phosphorotrithioate to its oxygen analog and hydrolysis of the thioester linkages. Key degradation products identified in soil include:

-

S,S-Dibutyl phosphorodithioate: Formed through the hydrolysis of one S-P bond.

-

n-Butyl mercaptan: Released during the hydrolysis of the thioester bonds. This compound is volatile and can contribute to the characteristic odor of tribufos-treated fields.

-

S-Butyl phosphorothioate: A subsequent hydrolysis product of S,S-dibutyl phosphorodithioate.

-

Phosphate: The ultimate inorganic phosphorus product of complete hydrolysis.

-

Methyl-desbutylthio tribufos: An extractable metabolite identified in aerobic soil metabolism studies, suggesting methylation can also occur.[1]

-

1-Butane sulfonic acid: Identified as a metabolite in anaerobic aquatic metabolism studies.[2]

Under anaerobic conditions, the degradation of tribufos is generally slower.

In Water:

The degradation of tribufos in water is significantly influenced by pH. It is relatively stable under neutral and acidic conditions.[2] However, under alkaline conditions (pH 9), hydrolysis is more pronounced.[2] The primary degradation pathway in water is hydrolysis, leading to the formation of:

-

Desbutylthio tribufos: Reported as a major breakdown product under alkaline conditions.[2]

-

S,S-Dibutyl phosphorodithioate and n-Butyl mercaptan: As seen in soil, these are initial hydrolysis products.

Photolysis, or degradation by sunlight, can also contribute to the breakdown of tribufos in water, although it is considered a slower process compared to microbial degradation and hydrolysis under alkaline conditions.[1]

Quantitative Degradation Data

The persistence of tribufos in the environment is typically expressed as its half-life (t½) or dissipation time (DT50), the time required for 50% of the initial concentration to degrade.

Table 1: Tribufos Degradation Half-Life/DT50 in Soil

| Condition | Soil Type | Half-Life / DT50 | Reference |

| Aerobic Metabolism | Sandy Loam | 198 - 745 days | [1][2] |

| Aerobic Metabolism | California Soil | 9.8 days | [3] |

| Aerobic Metabolism | Texas Soil | 30.3 days | [3] |

| Aerobic Metabolism | Georgia Soil | 99 days | [3] |

| Aerobic Metabolism | Arkansas Soil | 143.6 days | [3] |

| Aerobic Metabolism | Mississippi Soil | 173.3 days | [3] |

| Anaerobic Metabolism | Sandy Loam | 389 days | [1][2] |

| Laboratory Incubation | Cotton-producing soils | 1 - 19 days | [4] |

Table 2: Tribufos Degradation Half-Life in Water and Sediment

| Condition | Matrix | pH | Half-Life | Reference |

| Hydrolysis | Water | 5 | No significant degradation in 30 days | [2] |

| Hydrolysis | Water | 7 | 1.5 years (estimated) | [2] |

| Hydrolysis | Water | 9 | 111 - 124 days | [2] |

| Anaerobic Aquatic Metabolism | Flooded Silty Clay Pond Sediment | 7.3 | 120 - 180 days | [2] |

Table 3: Formation of Tribufos Degradation Products in Aerobic Soil Metabolism Study

| Time (days) | Tribufos (% of Applied Radioactivity) | Methyl-desbutylthio tribufos (% of Applied Radioactivity) | Unextractable Residues (% of Applied Radioactivity) | 14CO2 (% of Applied Radioactivity) |

| 0 | 97.7 - 100.2 | - | - | - |

| 181 | - | 0.8 - 1.2 | - | - |

| 360 | 62.3 - 66.8 | - | 15.4 - 18 | 2.9 - 7.0 |

Data from an aerobic soil metabolism study on sandy loam at 25°C in the dark.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the degradation of tribufos in soil and water.

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307 and US EPA OPPTS 835.4100/4200)

Objective: To determine the rate and pathway of tribufos degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Test System: Freshly collected, sieved soil is characterized for its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) tribufos is applied to the soil at a concentration representative of the maximum field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., polyurethane foam and potassium hydroxide).

-

Anaerobic: Following an initial aerobic phase to allow for microbial activity, the soil is flooded with deionized water and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. Incubation then proceeds in the dark at a constant temperature.

-

-

Sampling: Soil and water (for anaerobic studies) samples are collected at predetermined intervals.

-

Extraction: Samples are extracted with an appropriate solvent system (e.g., acetonitrile/water mixture followed by partitioning into a less polar solvent like dichloromethane).

-

Analysis: The extracts are analyzed to identify and quantify tribufos and its degradation products.

-

Radiochemical Analysis: Total radioactivity in extracts and residues is determined by Liquid Scintillation Counting (LSC).

-

Chromatographic Analysis: Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and identification of the parent compound and metabolites.

-

-

Data Analysis: The dissipation of tribufos and the formation and decline of degradation products are plotted over time. Degradation kinetics (e.g., DT50) are calculated using appropriate models (e.g., first-order kinetics).

Hydrolysis as a Function of pH (Adapted from OECD 111 and US EPA OPPTS 835.2120)

Objective: To determine the rate of abiotic hydrolysis of tribufos in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A sterile solution of tribufos in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark in sterile containers at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are collected at various time intervals.

-

Analysis: The concentration of tribufos in each sample is determined using a suitable analytical method, such as GC-MS or HPLC with a UV detector.

-

Data Analysis: The natural logarithm of the tribufos concentration is plotted against time. The hydrolysis rate constant and half-life are calculated for each pH.

Aqueous Photolysis Study (Adapted from OECD 316 and US EPA OPPTS 835.5270)

Objective: To determine the rate and pathway of tribufos degradation in an aqueous system under simulated sunlight.

Methodology:

-

Test Solution: A solution of tribufos in sterile, buffered, and purified water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is monitored throughout the experiment. A dark control sample is incubated under the same conditions but shielded from light.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at specified time points.

-

Analysis: The concentration of tribufos and the formation of photoproducts are determined using analytical techniques such as LC-MS/MS or GC-MS.

-

Data Analysis: The rate of photolysis is calculated by correcting for any degradation observed in the dark control. The quantum yield and photolytic half-life are determined.

Visualizations

Degradation Pathways

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Dissipation of the defoliant tribufos in cotton-producing soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylcholinesterase Inhibition by Tribufos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos (S,S,S-Tributyl phosphorotrithioate) is an organophosphate compound primarily used as a cotton defoliant.[1] Like other organophosphates, its principal mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[3] This technical guide provides an in-depth overview of the core principles of acetylcholinesterase inhibition by tribufos, including its mechanism of action, experimental protocols for its characterization, and available toxicological data.

Mechanism of Acetylcholinesterase Inhibition by Tribufos

The primary molecular target of tribufos and other organophosphates is the serine hydroxyl group within the active site of acetylcholinesterase.[4] The inhibition process is characterized by the phosphorylation of this serine residue, forming a stable, covalent bond.[4] This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The prolonged presence of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of symptoms from excessive secretions and muscle tremors to convulsions and, in severe cases, respiratory failure and death.[3]

Quantitative Data on Acetylcholinesterase Inhibition

| Species | Exposure Route | Dose/Concentration | Tissue | Percent Inhibition | Reference |

| Rat (Wistar) | Inhalation | 59.5 mg/m³ | Brain | 40% | [5] |

| Rat (Wistar) | Inhalation | 12.2 mg/m³ | Red Blood Cell | 25-65% | [5] |

| Rat (Wistar) | Inhalation | 59.5 mg/m³ | Red Blood Cell | 49-91% | [5] |

| Rat | Oral (Gavage) | 20–80 mg/kg | Red Blood Cell and/or Brain | >60% | [6] |

| Dog (Beagle) | Oral | 1.7 mg/kg/day | Red Blood Cell | 24% | [6] |

| Rat (Fischer 344) | Oral | 1.8 mg/kg/day | Red Blood Cell | 27% | [6] |

| Rat (Fischer 344) | Oral | 16.8 mg/kg/day | Brain | 60% | [6] |

| Mouse (CD-1) | Oral | 8.4 mg/kg/day | Red Blood Cell | 42% | [6] |

| Mouse (CD-1) | Oral | 48.1 mg/kg/day | Brain | 37% | [6] |

For comparative context, the following table provides IC50 values for the active metabolites of other common organophosphate insecticides against human red blood cell acetylcholinesterase.

| Compound (Active Form) | IC50 (µM) | Reference |

| Chlorpyrifos-oxon | 0.12 | [7] |

| Monocrotophos | 0.25 | [7] |

| Profenofos | 0.35 | [7] |

| Acephate | 4.0 | [7] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most widely used method for determining acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

-

Tribufos (or other inhibitor)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Solvent for inhibitor (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

-

Prepare a stock solution of Tribufos in a suitable solvent (e.g., DMSO). Create a series of dilutions to obtain the desired final concentrations for the assay.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 14 mM solution of ATCI in phosphate buffer. This solution should be made fresh daily.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer and all reagents except the enzyme.

-

Control wells (100% activity): Add buffer, AChE solution, and the solvent used for the inhibitor.

-

Test wells: Add buffer, AChE solution, and the various dilutions of Tribufos.

-

-

Pre-incubation:

-

To the appropriate wells, add the phosphate buffer, followed by the inhibitor (or solvent for control wells), and then the AChE solution.

-

Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of Tribufos using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the Tribufos concentration and use non-linear regression analysis to determine the IC50 value.

-

Signaling Pathways in Tribufos Neurotoxicity

Beyond the direct inhibition of acetylcholinesterase, the neurotoxic effects of organophosphates like tribufos can involve the dysregulation of various intracellular signaling pathways. The accumulation of acetylcholine and subsequent overstimulation of its receptors can lead to excitotoxicity, calcium dyshomeostasis, and oxidative stress. Some studies on other organophosphates have indicated the involvement of pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway in mediating neuronal apoptosis and inflammation.[8] Further research is needed to fully elucidate the specific downstream signaling cascades affected by tribufos exposure.

Conclusion

Tribufos exerts its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. While specific in vitro kinetic data for tribufos is not widely published, in vivo studies confirm its significant inhibitory action on both red blood cell and brain AChE. The established methodologies, such as the Ellman's assay, provide a robust framework for the quantitative assessment of its inhibitory potential. A deeper understanding of the downstream signaling pathways involved in tribufos-induced neurotoxicity will be crucial for the development of more effective therapeutic interventions and comprehensive risk assessment.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. govinfo.gov [govinfo.gov]

- 4. benchchem.com [benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Tribufos: A Technical History and Developmental Overview as a Defoliant

An In-depth Guide for Researchers and Scientists

Introduction

Tribufos, chemically known as S,S,S-tributyl phosphorotrithioate, is an organophosphate compound that has been primarily utilized as a defoliant in cotton farming. Its application facilitates mechanical harvesting by inducing premature leaf drop, which prevents leaf matter from contaminating the cotton lint. This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, toxicological profile, and environmental fate of Tribufos. It is intended for an audience of researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

History and Development

Tribufos was developed as a plant growth regulator specifically for use as a cotton defoliant.[1] It is valued for its ability to stimulate the formation of an abscission layer between the plant stem and the leaf petiole, leading to the shedding of green leaves.[1] This action also helps in managing boll rot by removing the habitat for the causative organisms.[1]

Chemical and Physical Properties

Tribufos is a colorless to pale yellow liquid characterized by a mercaptan-like or skunk-like odor.[2] It is insoluble in water but soluble in various organic solvents, including aliphatic and aromatic hydrocarbons.[2][3]

Table 1: Physical and Chemical Properties of Tribufos

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇OPS₃ | [4] |

| Molecular Weight | 314.51 g/mol | [3] |

| CAS Number | 78-48-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mercaptan-like/Skunk-like | [2] |

| Boiling Point | 150 °C at 0.3 mmHg | [3] |

| Melting Point | < -25 °C | [3] |

| Density | 1.057 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 5.3 x 10⁻⁶ mmHg at 25 °C | [5] |

| Water Solubility | Insoluble | [2] |

| Log Kow | 5.7 | [2] |

| Henry's Law Constant | 2.94 x 10⁻⁷ atm·m³/mol | [5] |

Mechanism of Action

Defoliation in Cotton

The primary mode of action of Tribufos as a defoliant involves the modulation of plant hormones that control leaf abscission.[6] It is believed to injure the plant, which in turn stimulates the production of ethylene.[6] Ethylene is a key plant hormone that promotes senescence and the formation of an abscission zone at the base of the petiole.[5][6] This zone is a specialized layer of cells that undergoes enzymatic degradation, leading to the detachment of the leaf.[6] Ethylene is thought to inhibit the transport of auxin, another critical plant hormone that typically prevents abscission when present at high concentrations in the leaf blade.[6] The reduction in auxin flow to the abscission zone makes the cells in this region more sensitive to the effects of ethylene, thereby accelerating leaf drop.[6]

dot

Caption: Simplified signaling pathway of Tribufos-induced defoliation in cotton.

Toxicological Mechanism in Animals

In animals, Tribufos, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[7] By inhibiting AChE, Tribufos causes an accumulation of acetylcholine, leading to overstimulation of nicotinic and muscarinic receptors. This overstimulation results in a range of neurotoxic effects.[7] The inhibition of AChE by organophosphates is generally considered irreversible as it involves the formation of a stable, phosphorylated enzyme that is slow to hydrolyze.

dot

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Tribufos.

Quantitative Toxicological Data

The toxicity of Tribufos has been evaluated in various animal studies. The primary endpoints of concern are related to its neurotoxicity due to acetylcholinesterase inhibition.

Table 2: Summary of Acute and Subchronic Oral Toxicity of Tribufos in Rats

| Study Type | Species | Route | Parameter | Value (mg/kg/day) | Critical Effect | Reference(s) |

| Acute | Rat (Male) | Oral | LD₅₀ | 233 | Mortality | [3] |

| Acute | Rat (Female) | Oral | LD₅₀ | 150 | Mortality | [3] |

| 90-Day | Rat | Oral | NOAEL | 0.5 | Decreased brain AChE activity | [8] |

| 90-Day | Rat | Oral | LOAEL | 2.5 | Decreased brain AChE activity | [8] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD₅₀: Lethal Dose, 50%

Environmental Fate and Ecotoxicity

The environmental persistence and mobility of Tribufos are key considerations for its use. It has low water solubility and a high affinity for soil organic matter, which limits its potential for leaching into groundwater.[5] However, it can enter surface waters through runoff and spray drift.[5]

Table 3: Environmental Fate and Ecotoxicity of Tribufos

| Parameter | Medium | Value | Reference(s) |

| Aerobic Soil Metabolism Half-life | Soil | 198 - 745 days | [9] |

| Anaerobic Aquatic Metabolism Half-life | Sediment | 120 - 180 days | [9] |

| Hydrolysis Half-life (pH 9) | Water | 124 days | [9] |

| Bioconcentration Factor (BCF) | Fish (whole body) | 730 | [9] |

| Acute Toxicity (LC₅₀, 96h) | Rainbow Trout | 0.36 mg/L | |

| Acute Toxicity (EC₅₀, 48h) | Daphnia magna | 0.03 mg/L |

Experimental Protocols

Detailed experimental protocols for the assessment of chemicals like Tribufos are extensive. The following sections provide representative methodologies based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are illustrative of the types of studies conducted on Tribufos.

90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD TG 408)

Objective: To determine the potential adverse effects of repeated oral exposure to Tribufos over a 90-day period.

Test System:

-

Species: Rat (e.g., Sprague-Dawley strain)

-

Age: Young adults (approximately 6-8 weeks old at the start of the study)

-

Number of Animals: At least 10 males and 10 females per dose group.

Experimental Design:

-

Dose Groups: A minimum of three dose levels of Tribufos and a concurrent control group. Doses are selected based on preliminary range-finding studies.

-

Administration: Tribufos is typically administered daily by gavage or mixed in the diet.

-

Duration: 90 days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examination before the start and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

-

Urinalysis: Conducted at termination.

-

Cholinesterase Activity: Measurement of plasma, red blood cell, and brain acetylcholinesterase activity.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from all animals, are examined microscopically. Tissues from lower dose groups may also be examined for target organs identified at the high dose.

-

dot

Caption: Experimental workflow for a 90-day oral toxicity study.

Determination of Tribufos Residues in Soil (Representative Protocol)

Objective: To quantify the concentration of Tribufos in soil samples.

Methodology: Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).

Procedure:

-

Sample Collection: Collect representative soil samples from the field of interest.

-

Extraction:

-

A known weight of soil is extracted with an organic solvent mixture (e.g., acetone/water or acetonitrile).

-

The extraction is typically performed by shaking or sonication.

-

-

Cleanup:

-

The extract is partitioned with a non-polar solvent like dichloromethane.

-

The organic phase is collected and may be further cleaned using solid-phase extraction (SPE) or column chromatography to remove interfering substances.

-

-

Concentration: The cleaned extract is concentrated to a small, known volume.

-

GC Analysis:

-

An aliquot of the concentrated extract is injected into the gas chromatograph.

-

The GC is equipped with a capillary column suitable for organophosphate analysis.

-

The FPD is operated in phosphorus mode for selective detection of Tribufos. Alternatively, a mass spectrometer can be used for more definitive identification and quantification.

-

-

Quantification: The concentration of Tribufos is determined by comparing the peak area of the sample to that of a known standard.

dot

Caption: Workflow for Tribufos residue analysis in soil.

Acetylcholinesterase Inhibition Assay (Representative Protocol based on Ellman's Method)

Objective: To determine the in vitro inhibitory potential of Tribufos on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and various concentrations of Tribufos in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup:

-

In a 96-well microplate, add the buffer, AChE solution, and different concentrations of Tribufos.

-

Include control wells with no inhibitor and blank wells with no enzyme.

-

-

Pre-incubation: Incubate the plate for a defined period to allow Tribufos to interact with the enzyme.

-

Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Tribufos.

-

Determine the percent inhibition for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the Tribufos concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

Tribufos has a long history of use as an effective cotton defoliant, facilitating mechanical harvesting and improving lint quality. Its mechanism of action in plants involves the disruption of hormonal balances, leading to premature leaf abscission. However, as an organophosphate, its toxicological properties, primarily the inhibition of acetylcholinesterase, and its environmental fate require careful management and consideration. The data and representative protocols presented in this guide offer a detailed technical resource for understanding the multifaceted nature of Tribufos. Further research into more targeted and environmentally benign defoliation strategies continues to be an important area of agricultural science.

References

- 1. Auxin transport: providing a sense of direction during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Physiological and Transcriptomic Mechanisms of Defoliation in Cotton in Response to Thidiazuron versus Ethephon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in cotton defoliation: From chemical harvest aids to genomic innovations | Plant Science Today [horizonepublishing.com]

- 6. cotton.org [cotton.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Integrated analysis of the transcriptome and metabolome reveals the molecular mechanism regulating cotton boll abscission under low light intensity - PMC [pmc.ncbi.nlm.nih.gov]

Tribufos: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribufos (S,S,S-tributyl phosphorotrithioate), an organophosphate defoliant used primarily on cotton crops, presents a significant ecotoxicological risk to a wide range of non-target organisms. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to a cascade of adverse effects. This technical guide provides a comprehensive overview of the lethal and sub-lethal effects of Tribufos on various non-target species, details the experimental protocols used to assess these impacts, and visualizes the key toxicological pathways and experimental workflows. The quantitative data presented herein are compiled from a range of ecotoxicological studies to facilitate comparative analysis and risk assessment.

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to Tribufos contamination through runoff and spray drift from agricultural fields. Studies have demonstrated its toxicity to a variety of freshwater and marine species.

Lethal and Sub-lethal Effects

The acute toxicity of Tribufos to aquatic organisms is well-documented, with significant mortality observed in both fish and invertebrates at low concentrations. Sub-lethal effects, including neurotoxicity, oxidative stress, and reproductive impairment, have also been reported.

Table 1: Acute and Chronic Toxicity of Tribufos to Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Fish | ||||

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 0.66 mg/L | 96 hours | [1] |

| Bluegill sunfish (Lepomis macrochirus) | 96-h LC50 | >0.72 mg/L | 96 hours | [2] |

| Sheepshead minnow (Cyprinodon variegatus) | Chronic NOEC (growth) | 0.0011 mg/L | 21 days | [2] |

| Invertebrates | ||||

| Daphnia magna (Water flea) | 48-h EC50 (immobilization) | >0.12 mg/L | 48 hours | [2] |

| Daphnia magna (Water flea) | Chronic NOEC | 0.00318 mg/L | 21 days | [2] |

| Eastern oyster (Crassostrea virginica) | 96-h EC50 | 0.23 mg/L | 96 hours | [3] |

Experimental Protocols

1.2.1 Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.

-

Test Conditions: Fish are exposed to a range of Tribufos concentrations in a static, semi-static, or flow-through system. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 is calculated from the concentration-response curve.

-

Observations: Any abnormal behavior, such as loss of equilibrium, erratic swimming, or respiratory distress, is also recorded.

1.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by measuring immobilization.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Conditions: Daphnids are exposed to a series of Tribufos concentrations for 48 hours in a static system.

-

Endpoint: Immobilization (inability to swim) is observed at 24 and 48 hours. The EC50 is the concentration that immobilizes 50% of the daphnids.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary neurotoxic effect of Tribufos in aquatic organisms is the inhibition of acetylcholinesterase (AChE).

Effects on Terrestrial Organisms

Tribufos also poses a risk to terrestrial wildlife, including birds and mammals, through various exposure routes such as ingestion of contaminated food or water and dermal contact.

Lethal and Sub-lethal Effects

Acute oral toxicity studies have established the lethal doses of Tribufos for several avian and mammalian species. Sub-lethal effects include neurotoxicity, reproductive impairment, and organ damage.

Table 2: Acute Toxicity of Tribufos to Terrestrial Organisms

| Species | Endpoint | Value | Route of Administration | Reference |

| Birds | ||||

| Bobwhite quail (Colinus virginianus) | LD50 | >142 mg/kg | Oral | [4] |

| Japanese quail (Coturnix japonica) | Reproductive Effects (NOAEL) | <32 mg a.i./kg | Oral | [5] |

| Mammals | ||||

| Rat (Rattus norvegicus) | Oral LD50 (female) | 234 mg/kg | Oral | [6] |

| Rat (Rattus norvegicus) | Oral LD50 (male) | 435 mg/kg | Oral | [6] |

| Rat (Rattus norvegicus) | Chronic NOAEL (ChE inhibition) | 0.1 mg/kg/day | Oral | [6] |

| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | 1093 mg/kg | Dermal | [6] |

Experimental Protocols

2.2.1 Avian Acute Oral Toxicity Test (OECD 223)

This protocol is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Bobwhite quail (Colinus virginianus) or other suitable avian species.

-

Test Procedure: Birds are fasted and then administered a single oral dose of Tribufos via gavage. A control group receives the vehicle only.

-

Endpoint: Mortality is observed for at least 14 days. The LD50 is calculated based on the observed mortalities at different dose levels.

-

Observations: Clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.

Signaling Pathway: Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

In addition to acute cholinergic toxicity, some organophosphates, including Tribufos, can cause a delayed neurotoxic effect known as OPIDN. This is thought to be initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).

Effects on Beneficial Insects and Soil Organisms

The use of Tribufos can have unintended consequences for beneficial insects, such as pollinators, and for the health of soil ecosystems.

Effects on Beneficial Insects

Sub-lethal exposure to organophosphates can impair the learning, memory, and foraging behavior of honeybees, potentially impacting colony health and pollination services.

Table 3: Effects of Organophosphates on Honeybees

| Organism | Endpoint | Effect | Reference |

| Honeybee (Apis mellifera) | Learning and Memory | Impaired olfactory learning and memory formation | [7] |

| Honeybee (Apis mellifera) | Foraging Behavior | Reduced foraging activity | [8] |

Effects on Soil Organisms

Tribufos can impact the abundance and activity of soil microorganisms, which are crucial for nutrient cycling and soil health. It also exhibits toxicity to soil invertebrates like earthworms.

Table 4: Toxicity of Tribufos to Soil Organisms

| Organism | Endpoint | Value | Test Guideline |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | OECD 207 |

| Soil Microorganisms | Respiration & Biomass | Variable effects depending on dose and soil type | - |

Experimental Protocols

3.3.1 Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms in artificial soil.

-

Test Organism: Eisenia fetida.

-

Test Conditions: Earthworms are exposed to soil treated with a range of Tribufos concentrations for 14 days.

-

Endpoint: Mortality is assessed at 7 and 14 days to determine the LC50. Sub-lethal effects like changes in body weight are also recorded.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for standardized ecotoxicology tests.

Conclusion

The data compiled in this guide unequivocally demonstrate that Tribufos poses a significant toxicological threat to a diverse array of non-target organisms. Its primary mode of action, the inhibition of acetylcholinesterase, leads to severe neurotoxic effects, while it also has the potential for delayed neurotoxicity and a range of sub-lethal impacts on reproduction, behavior, and overall physiological health. The standardized protocols outlined provide a framework for consistent and comparable ecotoxicological assessment. A thorough understanding of these effects is paramount for informed risk assessment, the development of mitigation strategies, and the pursuit of safer alternatives in agricultural practices. Further research into the long-term, sub-lethal consequences of Tribufos exposure, particularly on ecosystem-level processes, is warranted.

References

- 1. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fs.usda.gov [fs.usda.gov]

- 3. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 5. Effect of the defoliant tribufos on the reproductive ability of Japanese quail (Coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Use of SRBC antibody responses for immunotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sublethal glyphosate exposure reduces honey bee foraging and alters the balance of biogenic amines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and carcinogenicity of Tribufos

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Tribufos

Executive Summary

Tribufos (S,S,S-tributyl phosphorotrithioate) is an organophosphate chemical primarily used as a cotton defoliant.[1] As with many agricultural chemicals, its potential for genotoxicity and carcinogenicity has been subject to extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key studies, experimental methodologies, and mechanistic data related to the genotoxic and carcinogenic potential of Tribufos. The evidence indicates a lack of mutagenic activity in standard assays. However, long-term, high-dose exposure in mice has been associated with tumor formation, a finding that is not observed in rats.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that Tribufos is unlikely to be a human carcinogen at the low doses relevant to human exposure, with carcinogenic effects observed in animals only at high doses that induce significant systemic toxicity.[4]

Genotoxicity Profile

A battery of in vitro and in vivo tests has been conducted to assess the potential of Tribufos to induce genetic damage. The collective evidence from these studies suggests that Tribufos is not genotoxic.

Summary of Genotoxicity Studies

Tribufos has been evaluated in several core genotoxicity assays, including tests for gene mutation, chromosomal damage, and DNA repair. The results have been consistently negative, indicating a lack of mutagenic and clastogenic activity.[4]

| Assay Type | Test System | Doses/Concentrations Tested | Results | Reference |

| Gene Mutation | Salmonella typhimurium (Ames Test) | Up to 5000 µ g/plate | Negative | |

| Chromosomal Damage (in vivo) | CD-1 Mouse Bone Marrow Micronucleus Assay | Up to 250 mg/kg (gavage) | Negative | |

| DNA Repair (in vivo/in vitro) | CD-1 Mouse Hepatocyte Unscheduled DNA Synthesis (UDS) Assay | Up to 300 mg/kg (gavage) | Negative |

Experimental Protocols for Key Genotoxicity Assays

-

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The test evaluates the ability of the chemical to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-deficient medium.

-

Methodology:

-

Strains: Histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to mimic mammalian metabolism.

-

Exposure: Tribufos, dissolved in a suitable solvent, is pre-incubated with the bacterial culture and the S9 mix (if applicable).

-

Plating: The mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A dose-dependent increase in revertant colonies indicates a positive result.[5]

-

Positive Controls: Known mutagens are used to ensure the sensitivity of the test system.

-

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are incorporated into daughter cells as small, secondary nuclei known as micronuclei.

-

Methodology:

-

Test System: Typically, CD-1 mice are used.

-

Administration: Tribufos is administered to the animals, usually via oral gavage, at multiple dose levels.

-

Dosing Regimen: Animals are typically dosed once or twice.

-

Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last treatment.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).

-

Analysis: Polychromatic erythrocytes (PCEs, immature red blood cells) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to vehicle controls indicates a positive result.

-

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound like Tribufos.

Carcinogenicity Profile

The carcinogenic potential of Tribufos has been evaluated in long-term dietary bioassays in both rats and mice. The results show species-specific effects, with tumors observed only in mice at high, toxic doses.

Summary of Chronic Carcinogenicity Studies

Long-term studies revealed no evidence of carcinogenicity in rats.[2] In contrast, a 90-week study in CD-1 mice showed increased tumor incidences in the small intestine, liver, and lungs at dose levels that also caused significant non-neoplastic toxicity.[6]

| Species/Strain | Duration | Dose Levels (mg/kg/day) | Key Tumor Findings | Reference |

| Rat (Sprague-Dawley) | 2 years | Not specified, but no effects observed | No evidence of Tribufos-related carcinogenicity. | [2][3] |

| Mouse (CD-1) | 90 weeks | Males: 0, 4.8, 48.02Females: 0, 6.3, 63.04 | Males (High Dose): Increased liver hemangiosarcoma and small intestine adenocarcinoma.Females (High Dose): Increased lung alveolar/bronchiolar adenoma. | [2][3][6] |

Note: The tumors in mice occurred only at the highest dose tested, which was associated with severe cholinesterase inhibition, increased mortality, and anemia.[4][6]